4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
The compound has garnered attention due to its active groups like pyridine, benzenesulfonyl, and bromine atom. It has been utilized in the synthesis of small molecular antagonists for targeting human HIV-1 infection, demonstrating its potential in drug development (Cheng De-ju, 2015).
Efficient Synthesis of Analogues
An efficient method for synthesizing analogues of this compound has been established, highlighting its versatility in chemical synthesis. This method is significant for the production of various N6-substituted analogues, underscoring its utility in chemical research (Maxim A. Nechayev et al., 2013).
Role in Synthesis of Constrained BET Bromodomain Inhibitors
The compound is integral in developing novel, conformationally constrained BET bromodomain inhibitors. These inhibitors, derived from similar chemical series, have shown efficacy in in vivo tumor xenograft models, indicating its importance in the field of medicinal chemistry (S. Fidanze et al., 2018).
Application in Electrophilic Halogenation Reactions
This compound is used in electrophilic halogenation reactions, specifically in the synthesis of ring-halogenated polyalkylbenzenes. Such reactions are crucial for creating diverse organic compounds, showcasing its role in synthetic organic chemistry (P. Bovonsombat & E. Mcnelis, 1993).
Properties
IUPAC Name |
4-bromo-6-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c1-10-3-5-11(6-4-10)22(20,21)18-8-7-12-13(16)9-17(2)15(19)14(12)18/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBKVLFDUMYSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)N(C=C3Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124349 | |
Record name | 4-Bromo-1,6-dihydro-6-methyl-1-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445993-87-2 | |
Record name | 4-Bromo-1,6-dihydro-6-methyl-1-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445993-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,6-dihydro-6-methyl-1-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-c]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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